2-Azido-1-(3,4-difluorophenyl)ethanone
Description
2-Azido-1-(3,4-difluorophenyl)ethanone is an organic compound featuring an azido group (-N₃) at the α-position of a ketone and a 3,4-difluorophenyl substituent. This compound belongs to the broader class of α-azido ketones, which are pivotal intermediates in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) for constructing 1,2,3-triazoles .
Properties
IUPAC Name |
2-azido-1-(3,4-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)8(14)4-12-13-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAHXMHLNNKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN=[N+]=[N-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares 2-azido-1-(3,4-difluorophenyl)ethanone with three analogs:
Key Observations :
- Steric Considerations : Fluorine atoms are compact, minimizing steric hindrance relative to bulkier substituents like methoxy.
Predicted Reactivity for 3,4-Difluoro Derivative :
- Enhanced electrophilicity of the ketone due to dual fluorine substitution may improve azide stability and cycloaddition efficiency.
- Potential for higher metabolic stability in biological systems compared to non-fluorinated analogs, as seen in fluorinated drug candidates .
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